molecular formula C22H34N4O2 B6076810 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide

3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide

Cat. No. B6076810
M. Wt: 386.5 g/mol
InChI Key: QJTSJRQTRMGJPA-UHFFFAOYSA-N
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Description

3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPP-4 inhibitor and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide involves the inhibition of the DPP-4 enzyme. DPP-4 is an enzyme that is involved in the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of the DPP-4 enzyme results in increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been extensively studied and is the basis for the potential applications of DPP-4 inhibitors in the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide have been extensively studied. This compound has been shown to increase insulin secretion and decrease glucagon secretion, resulting in improved glucose control. It has also been shown to improve beta-cell function and increase insulin sensitivity. Additionally, DPP-4 inhibitors have been shown to have potential cardioprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments include its well-studied mechanism of action, its potential applications in the treatment of type 2 diabetes and other metabolic disorders, and its potential cardioprotective effects. However, there are also limitations to using DPP-4 inhibitors in lab experiments. For example, DPP-4 inhibitors may have off-target effects that could confound the results of experiments.

Future Directions

There are several future directions for the study of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide. One direction is the further optimization of the synthesis method to improve the efficiency and yield of the compound. Another direction is the exploration of the potential applications of DPP-4 inhibitors in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, the off-target effects of DPP-4 inhibitors should be further studied to better understand their potential limitations in lab experiments.
Conclusion:
3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is a well-studied chemical compound that has potential applications in scientific research. Its mechanism of action as a DPP-4 inhibitor has been extensively studied, and it has been shown to have potential applications in the treatment of type 2 diabetes and other metabolic disorders. While there are limitations to using DPP-4 inhibitors in lab experiments, there are also several future directions for the study of this compound, including the optimization of the synthesis method and the exploration of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis method of 3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 4-phenylpiperidine with 1,4-dimethylpiperazine in the presence of acetic anhydride. The resulting product is then reacted with 4-chlorobutyryl chloride to obtain the final product. This synthesis method has been extensively studied and optimized for its efficiency and yield.

Scientific Research Applications

3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been extensively studied for its potential applications in scientific research. This compound is commonly used as a DPP-4 inhibitor in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions. DPP-4 inhibitors are known to have potential applications in the treatment of type 2 diabetes and other metabolic disorders.

properties

IUPAC Name

3-[1-[2-(1,4-dimethylpiperazin-2-yl)acetyl]piperidin-4-yl]-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-24-14-15-25(2)20(17-24)16-22(28)26-12-10-18(11-13-26)8-9-21(27)23-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSJRQTRMGJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide

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